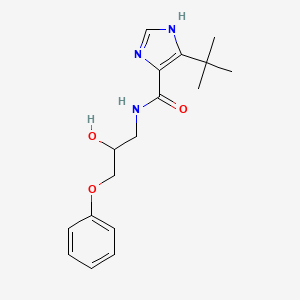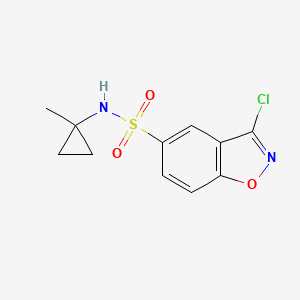![molecular formula C13H17NO5 B7436736 6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7436736.png)
6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide, also known as HU-308, is a synthetic cannabinoid receptor agonist. It was first synthesized in 1995 by Pfizer as a potential treatment for pain and inflammation. Since then, HU-308 has been extensively studied for its potential therapeutic applications in various medical conditions.
Mecanismo De Acción
6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide exerts its effects by binding to the cannabinoid receptor CB2, which is primarily expressed on immune cells and peripheral tissues. Activation of CB2 receptors by 6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide leads to the inhibition of pro-inflammatory cytokine production, resulting in anti-inflammatory effects. 6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide also has neuroprotective effects, which are thought to be mediated by the activation of CB2 receptors on glial cells in the brain.
Biochemical and Physiological Effects:
6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in immune cells. 6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide has also been shown to have neuroprotective effects, reducing neuronal damage in animal models of neurodegenerative diseases. In addition, 6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide has been shown to have analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide has several advantages for use in lab experiments. It is a highly selective CB2 receptor agonist, meaning that it has a specific target and is less likely to have off-target effects. 6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide is also stable and can be easily synthesized, making it a useful tool for studying the CB2 receptor. However, one limitation of using 6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide in lab experiments is that it has poor solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several potential future directions for research on 6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the optimal dosing and administration of 6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide for these conditions. Another potential area of research is the use of 6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide in pain management, particularly in chronic pain conditions. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-inflammatory and neuroprotective effects of 6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide.
Métodos De Síntesis
6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide is synthesized through a multistep process, starting with the reaction of 1,2-dihydroxybenzene with 3-chloropropanoic acid to form 3-(2,3-dihydroxyphenyl)propanoic acid. The acid is then converted to an ester using thionyl chloride and reacted with 3-bromobutan-1-ol to form the intermediate, 3-(2,3-dihydroxyphenyl)-3-hydroxybutyl propanoate. The final step involves the cyclization of the ester to form 6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide.
Aplicaciones Científicas De Investigación
6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have potent anti-inflammatory and neuroprotective effects, making it a potential treatment for conditions such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease. 6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide has also been studied for its potential use in pain management, as it has been shown to have analgesic effects in animal models.
Propiedades
IUPAC Name |
6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-8(15)4-5-14-13(17)12-7-18-10-3-2-9(16)6-11(10)19-12/h2-3,6,8,12,15-16H,4-5,7H2,1H3,(H,14,17)/t8-,12?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYSOIMHRJEFIP-KBPLZSHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)C1COC2=C(O1)C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCNC(=O)C1COC2=C(O1)C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7436691.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-(trifluoromethylsulfinyl)aniline](/img/structure/B7436696.png)
![Methyl 2-[4-[(3-chlorophenyl)methoxy]-2-methylanilino]-2-(4-fluorophenyl)acetate](/img/structure/B7436706.png)

![6-chloro-N-[(4-methoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)quinoxalin-2-amine](/img/structure/B7436721.png)
![7-methyl-2-[2-(trifluoromethylsulfonyl)phenyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B7436722.png)
![3-(5-methyl-1,3,4-oxadiazol-2-yl)-N-[5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B7436729.png)
![1-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-[1-(2-methylpyrazol-3-yl)ethyl]urea](/img/structure/B7436746.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-methylthieno[2,3-b]thiophen-3-yl)acetamide](/img/structure/B7436754.png)